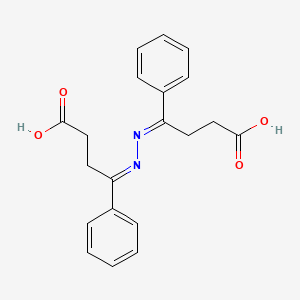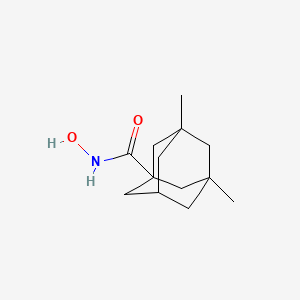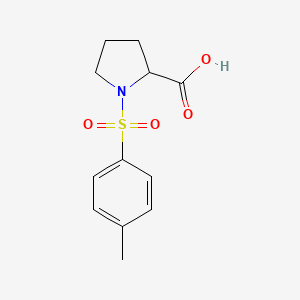
(4E,4'E)-4,4'-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid)
Overview
Description
(4E,4’E)-4,4’-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid) is a complex organic compound characterized by the presence of hydrazine and phenylbutanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,4’E)-4,4’-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid) typically involves the reaction of hydrazine with 4-phenylbutanoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced techniques such as catalytic oxidation and response surface methodology can optimize the production process, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4E,4’E)-4,4’-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine moiety, leading to the formation of amines.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(4E,4’E)-4,4’-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of (4E,4’E)-4,4’-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid) involves its interaction with specific molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylbutanoic acid groups may also play a role in modulating the compound’s activity by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which are crucial in organic synthesis.
Polycyclic Aromatic Compounds: Used in constructing organometallic sandwich systems.
Uniqueness
(4E,4’E)-4,4’-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid) is unique due to its specific combination of hydrazine and phenylbutanoic acid moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-4-[(E)-(3-carboxy-1-phenylpropylidene)hydrazinylidene]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)13-11-17(15-7-3-1-4-8-15)21-22-18(12-14-20(25)26)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,23,24)(H,25,26)/b21-17+,22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCOIWORIPCYRY-KSTNYAOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(CCC(=O)O)C2=CC=CC=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C(/C2=CC=CC=C2)\CCC(=O)O)/CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole](/img/structure/B3829188.png)
![[(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea](/img/structure/B3829195.png)

![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B3829206.png)
![ethyl N-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3829212.png)

![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)
![(8R,9aS)-8-hydroxy-2-[[1-(phenoxymethyl)cyclopropyl]methyl]-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B3829233.png)

![N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3829254.png)
![2-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3829256.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B3829274.png)
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone](/img/structure/B3829283.png)
![1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone](/img/structure/B3829292.png)
